N-(4-Fluorophenyl)ethylenediamine
Description
Significance of Fluorine Substitution in Organic and Organometallic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wiley.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. nih.govalfa-chemistry.com This high bond strength often imparts increased metabolic stability to molecules, a desirable trait in the development of pharmaceuticals and agrochemicals. wikipedia.orgacs.org In fact, it's estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.orgacs.org
Role of the Ethylenediamine (B42938) Scaffold in Chemical Synthesis and Ligand Design
Ethylenediamine, with the formula C2H4(NH2)2, is a fundamental building block in chemical synthesis. wikipedia.org It is a colorless liquid with an ammonia-like odor and is widely used in the production of a variety of chemicals. wikipedia.org The key feature of the ethylenediamine scaffold is the presence of two nitrogen atoms, each with a lone pair of electrons. This allows ethylenediamine to act as a bidentate chelating ligand, meaning it can bind to a metal ion through both nitrogen atoms simultaneously. wikipedia.orgfiveable.melibretexts.orgvedantu.com This chelation results in the formation of a stable five-membered ring with the metal ion, enhancing the stability of the resulting coordination complex. researchgate.net
The versatility of the ethylenediamine scaffold is further demonstrated by its use in the synthesis of more complex chelating agents like EDTA (ethylenediaminetetraacetic acid). wikipedia.org Schiff base ligands, which are important in catalysis, are also readily formed from the condensation of ethylenediamine with aldehydes. wikipedia.org The N–CH2–CH2–N linkage is a common feature in many bioactive compounds, including some antihistamines and fungicides. wikipedia.org
Overview of N-(4-Fluorophenyl)ethylenediamine as a Bifunctional Chemical Entity
This compound possesses three key reactive sites: a primary amine, a secondary amine, and a fluorinated aromatic ring. This trifecta of functionality allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Primary Amine Reactivity
The primary amine group (-NH2) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org It readily reacts with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides to form more substituted amines. msu.eduncert.nic.in Acylation, the reaction with acyl chlorides or anhydrides, is another important transformation that leads to the formation of amides. ncert.nic.inbritannica.com This reaction is often carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in Primary amines also react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com
Secondary Amine Reactivity
The secondary amine group (>NH) in this compound also exhibits nucleophilic character, although its reactivity can be influenced by steric hindrance. fiveable.me Like primary amines, secondary amines can undergo alkylation and acylation. msu.eduncert.nic.in The reaction of secondary amines with nitrous acid yields N-nitroso compounds. britannica.com In the context of ligand design, both the primary and secondary amines of the ethylenediamine moiety can coordinate with metal centers, contributing to the formation of stable complexes. researchgate.netrsc.org
Aromatic Fluorine Reactivity
The fluorine atom attached to the phenyl ring is generally unreactive towards electrophilic aromatic substitution. In fact, halogens are considered deactivating groups in such reactions, slowing down the rate compared to benzene (B151609). youtube.com However, the fluorine substituent does direct incoming electrophiles to the ortho and para positions. youtube.com
Conversely, the strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when other electron-withdrawing groups are present on the ring. masterorganicchemistry.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the fluorine atom. The rate of this reaction is enhanced when electron-withdrawing groups are positioned ortho or para to the fluorine. masterorganicchemistry.com Recent research has also explored the use of photoredox catalysis to enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVXMPCKSSCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198669 | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
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Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-51-0 | |
| Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |
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| Record name | N-(4-Fluorophenyl)ethylenediamine | |
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| Record name | N-(4-Fluorophenyl)ethylenediamine | |
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| Record name | N-(4-fluorophenyl)ethylenediamine | |
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| Record name | N-(4-Fluorophenyl)ethylenediamine | |
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Synthetic Methodologies for N 4 Fluorophenyl Ethylenediamine and Its Direct Derivatives
General Strategies for N-Monoalkylation/Arylation of Ethylenediamine (B42938)
Achieving selective mono-substitution on the symmetrical ethylenediamine molecule presents a significant synthetic challenge due to the potential for di- and poly-substitution. Several key strategies have been developed to control this reactivity.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds. In the context of ethylenediamine, this typically involves the reaction of the amine with an alkyl or aryl halide. The lone pair of electrons on one of the nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the leaving group. organic-chemistry.orgchemguide.co.uk
However, a primary challenge in the nucleophilic substitution of ethylenediamine is controlling the degree of alkylation or arylation. chemguide.co.uk The initial product, a primary amine, is often more nucleophilic than the starting ammonia (B1221849), leading to subsequent reactions that form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk To favor mono-substitution, a large excess of the amine nucleophile is often employed.
Table 1: Challenges in Nucleophilic Substitution of Ethylenediamine
| Challenge | Description |
| Over-alkylation/-arylation | The initial mono-substituted product is often more reactive than the starting material, leading to di- and poly-substituted products. |
| Statistical Distribution | Reactions can yield a mixture of products, requiring extensive purification to isolate the desired mono-substituted compound. |
| Reaction Conditions | Harsh conditions, such as high temperatures, may be necessary, which can lead to side reactions and decomposition. |
Reductive Amination Pathways
Reductive amination is a highly effective and widely used method for the controlled synthesis of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This two-step process, often performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. libretexts.orglibretexts.org This intermediate is then reduced to the corresponding amine using a suitable reducing agent. libretexts.orglibretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.orglibretexts.org This method offers a high degree of control, minimizing the over-alkylation issues seen in direct nucleophilic substitution. masterorganicchemistry.com
Michael Addition Followed by Derivatization
The Michael addition, or conjugate addition, is a versatile reaction in which a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Amines, including ethylenediamine, can act as nucleophiles in this reaction, attacking the β-carbon of the unsaturated system. wikipedia.org This forms a new carbon-nitrogen bond and results in an enolate intermediate, which is then protonated. masterorganicchemistry.com
The initial Michael adduct can then be further derivatized. For instance, the remaining primary amine group of the ethylenediamine moiety can be modified, or the carbonyl group can undergo further reactions. This strategy allows for the construction of more complex molecules in a stepwise and controlled manner. researchgate.net
Specific Routes to N-(4-Fluorophenyl)ethylenediamine
The synthesis of the specific target molecule, this compound, can be achieved through several tailored synthetic routes.
Coupling Reactions with Halogenated Aromatics
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and are particularly well-suited for the synthesis of N-arylated amines. nih.gov These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of this compound, this would involve the reaction of ethylenediamine with a 4-fluoro-substituted aromatic compound, such as 4-fluorobromobenzene or 4-fluorotrifluoromethanesulfonate.
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. organic-chemistry.org These reactions can be performed with arylboronic acids and a copper catalyst, offering a mild and effective route to N-arylated products. organic-chemistry.org
Table 2: Comparison of Coupling Reactions for N-Arylation
| Reaction Type | Catalyst System | Substrates | Key Advantages |
| Buchwald-Hartwig Amination | Palladium/Ligand | Aryl halides/triflates, Amines | High generality, functional group tolerance. |
| Ullmann Condensation | Copper | Aryl halides, Amines | Often lower cost than palladium. |
| Chan-Lam Coupling | Copper | Arylboronic acids, Amines | Mild reaction conditions, often at room temperature. organic-chemistry.org |
Reduction of Precursor Amides or Imines
An alternative and highly effective strategy for the synthesis of this compound involves the reduction of a suitable precursor molecule, such as an amide or an imine.
For instance, N-(4-fluorophenyl)acetamide can be synthesized and subsequently reduced to the corresponding ethylamine (B1201723) derivative. nih.gov A plausible synthetic route could involve the acylation of 4-fluoroaniline (B128567) with a protected aminoacetyl chloride, followed by deprotection and reduction of the amide to the amine.
A specific example of a related synthesis involves the reductive alkylation of 4-[¹⁸F]fluorophenylacetone with N-methyl-propynylamine in the presence of NaBH₃CN to produce DL-4-[¹⁸F]fluorodeprenyl, a complex derivative. mssm.edu This demonstrates the utility of reductive amination in creating substituted ethylamine structures. Another relevant synthesis is that of N'-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, which is an imine derivative. chemicalbook.com The reduction of such an imine would yield the corresponding substituted ethylenediamine.
A general approach could involve the reaction of 4-fluoroaniline with a protected aminoacetaldehyde in a reductive amination protocol. Subsequent deprotection would yield the desired this compound. This method provides a high degree of control and avoids many of the challenges associated with direct arylation of ethylenediamine.
Synthesis of this compound Derivatives for Specific Research Applications
The strategic derivatization of this compound allows for the generation of a diverse library of compounds with tailored properties. These derivatives are synthesized for various research applications, leveraging the reactivity of the parent molecule's distinct amine groups and the electronic properties of the fluorophenyl moiety.
Formation of Schiff Bases from this compound
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a prominent class of derivatives synthesized from this compound. nih.govusu.ac.id These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. usu.ac.idresearchgate.net
The synthesis of Schiff bases from this compound involves the reaction of its terminal primary amine with various aldehydes and ketones. usu.ac.idresearchgate.net This nucleophilic addition-elimination reaction is often carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. mdpi.comunsri.ac.id The general stability of Schiff bases derived from aromatic aldehydes is notably higher than those from aliphatic aldehydes due to conjugation. nih.gov
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.net A variety of aldehydes, including substituted benzaldehydes and other aromatic aldehydes, have been successfully condensed with amino compounds to form Schiff bases. nih.govmdpi.commdpi.com For instance, the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes has been shown to produce Schiff bases in high yields, ranging from 53% to 95%. nih.govmdpi.com
Table 1: Examples of Aldehydes and Ketones Used in Schiff Base Synthesis
| Carbonyl Compound | Resulting Schiff Base Type | Reference |
| Substituted Benzaldehydes | Aromatic Imine | nih.govmdpi.com |
| Cinnamaldehydes | Conjugated Imine | mdpi.com |
| Vanillin | Aromatic Imine with Hydroxyl and Methoxy Groups | unsri.ac.id |
| 2-Hydroxyacetophenone | Aromatic Ketimine | researchgate.net |
| 2-Furaldehyde | Heterocyclic Imine | tulane.edu |
| 2-Chlorobenzaldehyde | Aromatic Imine with Chloro Substituent | nih.govnanobioletters.com |
This table is for illustrative purposes and not an exhaustive list.
Derivatization at the Terminal Primary Amine
The terminal primary amine of this compound is a key site for derivatization. Beyond Schiff base formation, this group can undergo various other chemical transformations. Acylation, the reaction with acylating agents like trifluoroacetic anhydride (B1165640), can be used to introduce an acyl group. iu.edu Another common derivatization is the reaction with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for analytical purposes, which readily reacts with primary amines. sigmaaldrich.com The use of fluorogenic reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide leads to the formation of fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, which is useful for sensitive detection in bioanalytical analyses. nih.gov
Derivatization at the Secondary Amine (Adjacent to Fluorophenyl Group)
The secondary amine in this compound, being directly attached to the electron-withdrawing fluorophenyl group, exhibits different reactivity compared to the terminal primary amine. While less nucleophilic, it can still be a target for derivatization. General chemical methods for the N-dealkylation of tertiary amines to secondary amines are well-established, and these principles can be applied in reverse for the alkylation of this secondary amine. nih.gov For instance, reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent could introduce a new substituent. The selective derivatization of this secondary amine in the presence of the primary amine would require careful selection of reaction conditions and potentially the use of protecting groups for the primary amine.
Multi-step Synthesis Incorporating this compound as a Building Block
This compound serves as a valuable building block in multi-step syntheses to create more complex molecules with potential therapeutic applications. Its bifunctional nature allows it to be incorporated into larger scaffolds. For example, it can be used in the synthesis of heterocyclic compounds or as a linker to connect different molecular fragments. While specific multi-step syntheses starting directly from this compound are not detailed in the provided search results, the general principles of using similar diamine building blocks are well-documented. For instance, ethylenediamine itself is a common precursor in the synthesis of Schiff base ligands which are then used to form metal complexes. researchgate.net The fluorophenyl group in this compound can also be a site for further modification, such as in Suzuki coupling reactions, as seen in the synthesis of 2-(4-fluorophenyl)thiophene (B192845) from 4-fluorobenzeneboronic acid. chemicalbook.com This highlights the potential for incorporating this building block into more complex structures through reactions involving the aromatic ring.
Coordination Chemistry of N 4 Fluorophenyl Ethylenediamine As a Ligand
Ligand Design Principles and Coordination Modes
The coordinating behavior of N-(4-Fluorophenyl)ethylenediamine is primarily dictated by the interplay between its ethylenediamine (B42938) backbone and the electronic and steric influences of the 4-fluorophenyl substituent.
Bidentate N,N'-Chelation through Ethylenediamine Backbone
This compound, like ethylenediamine itself, primarily functions as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. fiveable.me This N,N'-chelation results in the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate ligands. fiveable.me The ethylenediamine backbone provides a flexible framework that can adapt to the preferred coordination geometries of various metal ions.
Influence of the 4-Fluorophenyl Group on Donor Properties (Electronic and Steric Effects)
The presence of the 4-fluorophenyl group on one of the nitrogen atoms of the ethylenediamine moiety significantly modulates the ligand's donor properties.
Electronic Effects: The fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is transmitted to the nitrogen atom, reducing its electron density and, consequently, its basicity and donor strength compared to an unsubstituted phenyl or alkyl group. This can influence the stability and electronic properties of the resulting metal complexes. For instance, the electron-withdrawing nature of fluorophenyl substituents can lead to more positive reduction potentials in their metal complexes. cas.cz
Steric Effects: The bulky 4-fluorophenyl group introduces steric hindrance around the substituted nitrogen donor atom. This steric bulk can influence the coordination number and geometry of the metal complexes. For example, it may favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the spatial demands of the ligand. In some cases, the steric hindrance can also play a role in the relative stability of different isomeric forms of the complexes.
Synthesis and Characterization of Metal Complexes of this compound
A variety of transition metal complexes with this compound and similar ethylenediamine-derived ligands have been synthesized and characterized, showcasing a rich coordination chemistry. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net
Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pt(II), Ru(II), Fe(III))
Complexes of this compound and its derivatives have been prepared with a range of transition metals, highlighting the ligand's ability to coordinate to diverse metal centers.
Co(II): Cobalt(II) forms complexes with ethylenediamine-based ligands, often resulting in octahedral geometries. nih.gov
Ni(II): Nickel(II) complexes with ethylenediamine derivatives are well-known and can adopt various geometries, including octahedral and square planar. homescience.netuni-heidelberg.de
Cu(II): Copper(II) readily forms complexes with N-substituted ethylenediamines, often exhibiting distorted octahedral or square pyramidal geometries. nih.govjocpr.com
Zn(II): Zinc(II) complexes with similar ligands typically adopt tetrahedral or octahedral geometries. nih.govmdpi.com
Pt(II): Platinum(II) complexes with N-substituted ethylenediamines have been synthesized and characterized, often exhibiting square planar geometries. nih.govrsc.org
Ru(II): Ruthenium(II) forms stable complexes with ethylenediamine ligands, which are of interest for their potential applications. nih.govresearchgate.netresearchgate.net These complexes often exhibit octahedral geometry. nih.gov
Fe(III): Iron(III) complexes with related Schiff base ligands derived from ethylenediamine have been shown to have octahedral coordination environments. rsc.orgnih.gov
The stoichiometry of the resulting complexes is typically of the type [M(L)n]x+, where L is the this compound ligand, n can be 1, 2, or 3, and x is the charge of the complex ion. The coordination number, which is the number of donor atoms bonded to the central metal ion, is a key feature of these complexes. csbsju.edu
Common coordination numbers for transition metal complexes with bidentate ligands like this compound are 4 and 6. fiveable.me For a 1:1 metal-to-ligand ratio, other ligands such as halides or solvent molecules often complete the coordination sphere. In complexes with a 1:2 or 1:3 metal-to-ligand ratio, the ethylenediamine derivative can saturate the coordination sphere of the metal.
| Metal Ion | Typical Coordination Number(s) | Example Stoichiometry (with related ligands) | Reference(s) |
| Co(II) | 6 | [Co(en)3]2+ | nih.gov |
| Ni(II) | 4, 6 | [Ni(en)3]2+ | homescience.net |
| Cu(II) | 4, 5, 6 | [Cu(L)Cl2] | nih.gov |
| Zn(II) | 4, 6 | [Zn(L)Cl2] | nih.gov |
| Pt(II) | 4 | [Pt(L)Cl2] | nih.gov |
| Ru(II) | 6 | [Ru(en)2(L')]2+ | researchgate.net |
| Fe(III) | 6 | [Fe(L)2]+ | rsc.org |
Table 1: Typical Coordination Numbers and Stoichiometries of Transition Metal Complexes with Ethylenediamine-based Ligands.
The geometry of the metal complexes of this compound is determined by the coordination number of the central metal ion and the electronic configuration of the metal. csbsju.edu
Octahedral: This is a common geometry for six-coordinate complexes, which can be formed with Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Fe(III). nih.govresearchgate.netnih.govcsbsju.edu In these complexes, the ligands are arranged at the vertices of an octahedron around the central metal ion.
Tetrahedral: Four-coordinate complexes, particularly with d10 metal ions like Zn(II), often adopt a tetrahedral geometry. csbsju.edu
Square Planar: This geometry is characteristic of four-coordinate complexes of d8 metal ions such as Pt(II) and can also be observed with Ni(II). nih.govcsbsju.edu
| Coordination Number | Geometry | Metal Ion Examples (with related ligands) | Reference(s) |
| 4 | Tetrahedral | Zn(II) | csbsju.edu |
| 4 | Square Planar | Pt(II), Ni(II) | nih.govcsbsju.edu |
| 5 | Square Pyramidal, Trigonal Bipyramidal | Cu(II) | nih.gov |
| 6 | Octahedral | Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Fe(III) | nih.govresearchgate.netnih.govrsc.orgcsbsju.edu |
Table 2: Proposed Geometries for Metal Complexes based on Coordination Number.
Role of Counterions and Solvent in Complex Formation
The formation of metal complexes with this compound is significantly influenced by the nature of the counterions and the solvent system employed during synthesis. These components can dictate the stoichiometry, coordination geometry, and even the dimensionality of the resulting coordination compound.
The choice of solvent plays a critical role in the stabilization of the complexation process. The solvating ability of a solvent, often quantified by the Gutmann donocity scale (DN), is a fundamental factor in complex formation reactions. researchgate.net Solvents with high donor numbers can coordinate to the metal ion, and the ligand must displace these solvent molecules to form the complex. researchgate.net The stability of the resulting complexes can vary with the solvent composition in mixed-solvent systems. researchgate.net For instance, in the case of cobalt(II) complexes with fluorinated ligands, a change in solvent can lead to different coordination geometries. rsc.org
The concept of Hard and Soft Acids and Bases (HSAB) can also be applied to understand the role of the solvent. researchgate.net A "hard" acid (metal ion) will prefer to coordinate with a "hard" base (solvent or ligand donor atom), and a "soft" acid will prefer a "soft" base. researchgate.net The polarity and coordinating ability of the solvent can thus influence the solubility of the ligand and the stability of the formed complex.
Counterions, the ions that balance the charge of the metal complex, can also play a crucial role. While sometimes they are innocent spectators, in many cases, they can directly participate in the coordination sphere of the metal ion. The size, charge, and coordinating ability of the counterion can influence the final structure. For example, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are less likely to bond to the metal center, favoring the coordination of the primary ligand and solvent molecules. Conversely, smaller and more coordinating anions like halides (Cl⁻, Br⁻, I⁻) can compete with the this compound ligand for coordination sites, potentially leading to the formation of mixed-ligand complexes.
The interplay between the solvent and counterion is crucial. A study on nickel(II) complex tetrafluoroborates with phenylenediamines demonstrated that the use of a solvent could lead to the formation of a heteroligand complex where water molecules were included in the coordination sphere. iaea.org
Structural Aspects of this compound Metal Complexes
Metal-Ligand Bonding Analysis
The coordination of this compound to a metal center occurs through the lone pairs of electrons on the two nitrogen atoms of the ethylenediamine backbone, forming a chelate ring. This bidentate coordination is a common feature of ethylenediamine-based ligands. rsc.org The strength and nature of the metal-ligand bond can be investigated using various spectroscopic techniques, particularly infrared (IR) and far-infrared (Far-IR) spectroscopy.
The electronic properties of the this compound ligand also influence the metal-ligand bond. The spectrochemical series provides a ranking of ligands based on their ability to cause d-orbital splitting. libretexts.org Ethylenediamine is considered a relatively strong-field ligand. libretexts.org The presence of the 4-fluorophenyl group can modulate the ligand field strength through electronic effects. The fluorine atom is highly electronegative and can withdraw electron density from the phenyl ring, which in turn can influence the basicity of the amine nitrogen atoms and thus the strength of the M-N bonds.
The table below summarizes typical spectroscopic data used in the analysis of metal-ligand bonding in related ethylenediamine complexes.
| Spectroscopic Technique | Information Gained on Metal-Ligand Bonding |
| Infrared (IR) Spectroscopy | Shift in N-H stretching frequencies upon coordination. |
| Far-Infrared (Far-IR) Spectroscopy | Direct observation of metal-nitrogen (M-N) stretching vibrations. |
| UV-Visible Spectroscopy | Information on d-d electronic transitions, which correlate with ligand field strength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in chemical shifts of ligand protons upon coordination, providing information about the electronic environment. iaea.org |
Influence of Fluorine on Coordination Environment
The fluorine atom at the para-position of the phenyl ring in this compound exerts a significant influence on the coordination environment of its metal complexes. This influence can be both electronic and steric.
Electronically, the high electronegativity of the fluorine atom leads to a withdrawal of electron density from the phenyl ring. This inductive effect can propagate to the nitrogen atoms of the ethylenediamine moiety, reducing their basicity compared to unsubstituted N-phenylethylenediamine. This modulation of the ligand's donor strength can affect the stability and electronic properties of the resulting metal complexes. Studies on ruthenium(II) complexes with fluorinated ligands have shown that the position of the fluorine substituent significantly impacts the binding behavior and stabilizing effects of the complexes. nih.gov
A study on cobalt(II) complexes with fluorinated ligands demonstrated that the position of the fluorine atom, in conjunction with the solvent used, can alter the coordination geometry of the metal center. rsc.org This can result in complexes with different coordination numbers and geometries, such as tetrahedral, seesaw, or trigonal bipyramidal. rsc.org
The table below illustrates how the coordination environment can vary based on the ligand and solvent, drawing parallels to the expected behavior of this compound complexes.
| Complex | Solvent | Coordination Geometry | Coordination Number | Reference |
| Co(L¹)₂X₂ | Solvent A | Tetrahedron | 4 | rsc.org |
| Co(L²)₂X₂ | Solvent B | Seesaw | 4 | rsc.org |
| Co(L³)₂X₂ | Solvent C | Trigonal Bipyramid/Square Pyramid | 5 | rsc.org |
L¹, L², L³ represent different fluorinated ligands, and X represents an anion.
Stereochemical Considerations in Metal Complexation
Chirality Induction and Resolution for this compound Analogues
While specific studies on the chirality induction and resolution of this compound are not extensively reported, the principles can be inferred from the well-established stereochemistry of its parent compound, ethylenediamine, and other substituted analogues. This compound is a chiral molecule due to the presence of a stereogenic center at the carbon atom of the ethylenediamine backbone attached to the nitrogen of the fluorophenylamino group. Therefore, it exists as a racemic mixture of (R)- and (S)-enantiomers.
When a chiral ligand like this compound coordinates to a metal ion to form an octahedral complex, such as [M(L)₃]ⁿ⁺, a variety of stereoisomers can be formed. The two enantiomers of the ligand can combine to produce diastereomeric complexes. For example, in a tris-chelate complex, complexes with the formulas [M(R-L)₃]ⁿ⁺, [M(S-L)₃]ⁿ⁺, [M(R-L)₂(S-L)]ⁿ⁺, and [M(R-L)(S-L)₂]ⁿ⁺ can be formed.
Furthermore, the chelate rings of ethylenediamine-based ligands are not planar and can adopt puckered conformations, designated as λ and δ. In an octahedral complex, the arrangement of these chelate rings around the metal center can create helical chirality, leading to Λ (left-handed) and Δ (right-handed) isomers. The combination of the ligand's intrinsic chirality and the helical chirality of the complex results in a rich stereochemical landscape.
The resolution of racemic mixtures of chiral ligands like this compound analogues can be achieved by several methods, including:
Classical Resolution: Using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by fractional crystallization.
Chromatographic Resolution: Employing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
Kinetic Resolution: Reacting the racemic ligand with a chiral reagent in a reaction that proceeds at different rates for the two enantiomers.
Chirality induction refers to the transfer of chirality from one molecule to another. In the context of coordination chemistry, a chiral ligand like this compound can induce chirality in the resulting complex, leading to a preference for the formation of one diastereomer over another. The study of chirality induction is crucial for the development of asymmetric catalysts. nih.gov
Diastereomeric Complex Formation
When a racemic mixture of this compound is used to synthesize a metal complex, the formation of diastereomers is possible if another source of chirality is present in the complex. As mentioned earlier, for an octahedral complex of the type [M(rac-L)₃]ⁿ⁺, diastereomers such as fac-[M(R-L)(S-L)₂]ⁿ⁺ and mer-[M(R-L)(S-L)₂]ⁿ⁺ can be formed, in addition to the homochiral complexes [M(R-L)₃]ⁿ⁺ and [M(S-L)₃]ⁿ⁺.
The formation of diastereomeric complexes is a key principle behind the resolution of racemic ligands. By reacting a racemic ligand with a chiral metal complex, diastereomeric products are formed that have different physical properties (e.g., solubility, melting point) and can be separated.
For instance, in the synthesis of platinum(IV) complexes with N-substituted ethylenediamine derivatives, the stereochemistry of the final product is a critical aspect of its characterization and potential application. researchgate.net The formation of specific diastereomers can be controlled by the reaction conditions and the nature of the starting materials.
The characterization of these diastereomers typically requires advanced analytical techniques, such as single-crystal X-ray diffraction and high-resolution NMR spectroscopy, which can provide detailed information about the three-dimensional structure of the complexes.
Spectroscopic Characterization Methodologies for N 4 Fluorophenyl Ethylenediamine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of N-(4-Fluorophenyl)ethylenediamine. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment of specific protons, carbons, and fluorine atoms within the molecule.
¹H NMR Chemical Shift Analysis of Amine and Aromatic Protons
Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in this compound. The signals corresponding to the amine (NH and NH₂) and aromatic (ArH) protons are of particular interest.
The chemical shifts of the amine protons can be influenced by factors such as solvent and concentration, often appearing as broad signals. For instance, in a related compound, the NH₂ protons appear as a broad singlet at 3.23 ppm in CDCl₃. rsc.org In another example, the NH₂ protons of a different derivative were observed as a singlet at 3.60 ppm in CDCl₃. rsc.org The protons of the ethylenediamine (B42938) backbone typically appear as multiplets or singlets in the aliphatic region of the spectrum. For ethylenediamine itself, a singlet is observed at 2.645 ppm in D₂O. chemicalbook.com
The aromatic protons on the fluorophenyl ring typically appear in the range of 6.5 to 7.5 ppm. Their specific chemical shifts and splitting patterns are dictated by the electron-withdrawing nature of the fluorine atom and the electron-donating amine group. For example, in a derivative of this compound, the aromatic protons were observed as a multiplet between 6.36 and 6.52 ppm in DMSO. rsc.org In another case, the aromatic protons appeared as a doublet of doublets at 6.62 ppm and a triplet at 6.89 ppm in CDCl₃. rsc.org The proximity to the electronegative fluorine and nitrogen atoms influences the shielding of these protons. libretexts.org
| Proton Type | Chemical Shift (δ) in ppm | Solvent | Reference |
|---|---|---|---|
| NH₂ | 3.23 (broad singlet) | CDCl₃ | rsc.org |
| NH₂ | 3.60 (singlet) | CDCl₃ | rsc.org |
| ArH | 6.36-6.52 (multiplet) | DMSO | rsc.org |
| ArH | 6.62 (doublet of doublets), 6.89 (triplet) | CDCl₃ | rsc.org |
| CH₂ (ethylenediamine) | 2.645 (singlet) | D₂O | chemicalbook.com |
¹³C NMR Chemical Shift Analysis of Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
The carbons of the ethylenediamine moiety typically resonate in the aliphatic region of the spectrum. For ethylenediamine itself, a single peak is observed due to the symmetry of the molecule. chemicalbook.com In substituted ethylenediamines, two distinct signals for the two carbons would be expected.
The aromatic carbons of the 4-fluorophenyl group exhibit characteristic chemical shifts in the downfield region. The carbon atom directly bonded to the fluorine (C-F) shows a large chemical shift and a characteristic splitting pattern due to carbon-fluorine coupling. For instance, in a derivative, the carbon attached to fluorine was observed at 156.38 ppm with a large coupling constant (J = 235.2 Hz). rsc.org The other aromatic carbons also show distinct signals influenced by the fluorine and amine substituents. For example, other aromatic carbon signals for a related compound were found at 115.69 ppm (d, J = 22.4 Hz), 116.10 ppm (d, J = 7.6 Hz), and 142.57 ppm (d, J = 2.0 Hz). rsc.org
| Carbon Type | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Solvent | Reference |
|---|---|---|---|---|
| C-F | 156.38 | 235.2 | CDCl₃ | rsc.org |
| Ar-C | 115.69 | 22.4 | CDCl₃ | rsc.org |
| Ar-C | 116.10 | 7.6 | CDCl₃ | rsc.org |
| Ar-C | 142.57 | 2.0 | CDCl₃ | rsc.org |
¹⁹F NMR for Probing Fluorine Environment and Electronic Effects
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for electronic effects within the molecule and for detecting the formation of complexes. biophysics.orgresearchgate.net
The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to better resolution of signals. wikipedia.orgicpms.cz For organofluorine compounds, chemical shifts typically range from -50 to -220 ppm. wikipedia.org For example, the ¹⁹F chemical shift for (E)-N-benzylidene-4-fluoroaniline was observed at -117.8 ppm in CDCl₃. rsc.org In a different complex, the fluorine signal was found at -116.7 ppm. rsc.org The formation of a complex can lead to a significant change in the fluorine chemical shift, providing evidence of interaction. biophysics.org
Variable-Temperature NMR for Conformational Dynamics
Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes in molecules. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the rates of exchange between different conformations.
For a molecule like this compound, which has flexible single bonds, different rotational conformers (rotamers) may exist in solution. At high temperatures, the rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of rotation slows down, and it may become possible to "freeze out" individual conformers, leading to the appearance of separate signals for each. The study of these changes can provide thermodynamic parameters for the conformational equilibrium. rsc.org While specific VT-NMR studies on this compound are not widely reported, this technique is a powerful tool for understanding the conformational preferences of flexible molecules. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound and its complexes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (N-H stretching, C-F stretching)
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.
For this compound, key vibrational modes include the N-H stretching of the amine groups and the C-F stretching of the fluorophenyl ring.
N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.org Secondary amines (R₂NH) usually exhibit a single band in this region. The presence of hydrogen bonding can broaden these peaks. For ethylenediamine, N-H stretching vibrations are observed as absorption bands at 3260 and 3072 cm⁻¹. researchgate.net In various carbamates, which also contain N-H bonds, these stretches are seen in the range of 3332-3422 cm⁻¹. rsc.org
C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the aromatic ring and other substituents.
Other characteristic bands for the ethylenediamine moiety include CH₂ stretching vibrations, which are typically observed around 2850-2960 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region. udel.edu
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a vital tool for providing complementary vibrational information to infrared spectroscopy. In the study of N-substituted p-phenylenediamine (B122844) cationic radicals, resonance Raman spectra have been instrumental. pku.edu.cn For these types of molecules, characteristic resonance Raman bands are observed at approximately 1635 cm⁻¹ and 1410 cm⁻¹, which are attributed to the C=C and C=N double bond stretching vibrations, respectively. pku.edu.cn The positions of these bands are sensitive to substitution on the nitrogen atom. pku.edu.cn
Tip-enhanced Raman spectroscopy (TERS) offers the capability to investigate coordination complexes at the single-molecule level. chemrxiv.org This high-resolution technique can distinguish and map coordination species on a surface with a spatial resolution of about 2 nm. chemrxiv.org In conjunction with density functional theory (DFT) simulations, TERS can also reveal the adsorption configuration and molecular orientation of the coordination complexes. chemrxiv.org For instance, the tilt angle of a Co(II) tetraphenyl-porphyrin complex coordinated to a pyridine (B92270) thiol self-assembled monolayer could be determined by correlating experimental TERS spectra with calculated Raman spectra at different orientations. chemrxiv.org
Interactive Table: Characteristic Raman Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| C=C Stretch | 1635 | pku.edu.cn |
| C=N Stretch | 1410 | pku.edu.cn |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions in the Ligand and its Metal Complexes
UV-Vis spectroscopy is a key technique for studying the electronic transitions within this compound and its metal complexes. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. illinois.edu The electronic spectra of the ligand and its complexes are typically recorded in a solvent like DMSO. researchgate.net
In the ligand itself, electronic transitions are generally of higher energy, occurring in the UV region, and correspond to transitions between ligand-based molecular orbitals. illinois.edu When the ligand coordinates to a metal ion, new absorption bands can appear. These can be categorized as either d-d transitions (ligand field transitions) or charge-transfer transitions.
The electronic spectra of transition metal complexes can be complex, with multiple absorption bands. For example, the electronic spectrum of a Co(II) complex might show three bands corresponding to the transitions: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P), which are indicative of an octahedral geometry. researchgate.net The energies of these transitions provide information about the ligand field splitting parameter.
Ligand Field Transitions in Transition Metal Complexes
Ligand field theory (LFT) is an extension of molecular orbital theory and is used to describe the electronic structure and bonding in transition metal complexes. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. ijrpr.com The energy difference between these levels is known as the ligand field splitting energy (Δ).
The magnitude of Δ is influenced by the nature of the ligand, the geometry of the complex, and the oxidation state of the metal ion. ijrpr.com Electronic transitions between these split d-orbitals are known as d-d or ligand field transitions. illinois.edu These transitions are typically observed in the visible region of the electromagnetic spectrum and are responsible for the characteristic colors of many transition metal complexes. ijrpr.com
The intensity of these absorption bands is governed by selection rules. slideshare.net For example, Laporte-allowed transitions are generally more intense than Laporte-forbidden transitions. slideshare.net The study of these transitions provides valuable information about the geometry and bonding in the complex. For instance, the number and energy of the d-d transitions can help to distinguish between octahedral and tetrahedral coordination environments. researchgate.net
Interactive Table: Typical Electronic Transitions in Transition Metal Complexes
| Transition Type | Region | Description |
| Ligand-based | UV | Transitions between molecular orbitals of the ligand. illinois.edu |
| d-d (Ligand Field) | Visible | Transitions between the split d-orbitals of the metal ion. illinois.eduijrpr.com |
| Charge-Transfer | UV/Visible | Electron transfer from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For molecules like this compound, electron ionization (EI) mass spectrometry can be used. One of the key fragmentation pathways for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond. libretexts.org For aromatic amines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org
In the analysis of fluorinated phenethylamines, it has been noted that regioisomeric compounds (ortho-, meta-, and para-substituted) can produce very similar mass spectra under electron ionization, making their differentiation challenging. researchgate.net However, techniques like chemical ionization (CI) combined with product ion spectrometry can provide additional information to distinguish between isomers. researchgate.net For instance, the protonated molecules of different isomers may lose ammonia (B1221849) or hydrogen fluoride (B91410) to varying extents. researchgate.net
A significant fragment ion for N-methyl-2-aminoindane is observed at m/z 106, which is proposed to be an aminotropylium ion. researchgate.net The fragmentation of ethylmethylamine shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion. docbrown.info The molecular ion is observed at m/z 59. docbrown.info
Interactive Table: Common Fragments in the Mass Spectra of Amines
| Fragment | Description | General m/z |
| [M-R]⁺ | Alpha-cleavage | Varies |
| [M]⁺ | Molecular Ion | Molecular Weight |
| [C₂H₆N]⁺ | From ethylamine (B1201723) moiety | 44 |
| [C₂H₅]⁺ or [CH₃N]⁺ | 29 |
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, bond angles, and other structural details can be determined. wikipedia.orgyoutube.com
Crystal Structure Determination
The process of crystal structure determination involves several key steps. First, a single crystal of suitable size and quality must be obtained. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. cornell.edu The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group of the crystal.
Once the diffraction data is collected, the "phase problem" must be solved to reconstruct the electron density map. Various methods, such as direct methods or Patterson methods, are employed for this purpose. An initial model of the structure is then built into the electron density map and refined against the experimental data to improve its accuracy. youtube.com
Interactive Table: Example Crystal Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 16.845(3) | researchgate.net |
| b (Å) | 11.374(2) | researchgate.net |
| c (Å) | 14.680(3) | researchgate.net |
| β (°) | 103.822(2) | researchgate.net |
| Volume (ų) | 2731.2(9) | researchgate.net |
Intermolecular Interactions (e.g., N-H···F hydrogen bonding, π-π stacking)
The supramolecular architecture and crystal packing of this compound and its complexes are significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state. The presence of both a hydrogen-bond-donating and accepting ethylenediamine moiety and a fluorinated aromatic ring creates a rich landscape of possible interactions.
The primary amine (–NH₂) and secondary amine (–NH–) groups of the ethylenediamine portion are potent hydrogen bond donors, while the nitrogen atoms and the fluorine atom can act as acceptors. cdnsciencepub.comnih.gov The most significant of these is the conventional N-H···N hydrogen bond, which is a defining interaction in the crystal lattice of many amines and their derivatives, leading to the formation of chains or dimeric motifs. ripublication.com
In addition to N-H···N bonds, the presence of the electronegative fluorine atom introduces the possibility of weaker, yet structurally significant, hydrogen bonds such as N-H···F and C-H···F. While the fluorine atom is a weak hydrogen bond acceptor, these interactions are frequently observed in the crystal structures of fluorinated organic compounds. researchgate.netresearchgate.net The C-H bonds of the aromatic ring and the ethylenediamine backbone can also participate as donors in C-H···π interactions. researchgate.net
The fluorophenyl ring is central to the π-π stacking interactions within the crystal structure. The introduction of an electron-withdrawing fluorine atom alters the quadrupole moment of the benzene (B151609) ring, making it π-acidic. acs.orgnih.gov This modifies the nature of the stacking from the typical parallel-displaced or T-shaped arrangements found in unsubstituted benzene. In fluorinated aromatics, arene-perfluoroarene type interactions, where the electron-poor fluorinated ring interacts with an electron-rich aromatic system, can be particularly stable. wikipedia.org However, the presence of fluorine can also lead to a disruption of conventional π-π stacking in favor of edge-to-face arrangements or other packing motifs driven by C-H···F interactions. rsc.orgnih.gov Analysis of various halobenzene crystal structures reveals that π-π stacking is often disrupted when fluorine is present, leading to more offset translations. rsc.org The interplay between these varied hydrogen bonds and modified π-stacking interactions is a delicate balance that determines the final crystal packing. researchgate.netnih.gov
Table 1: Representative Intermolecular Interaction Geometries
| Interaction Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |
|---|---|---|---|
| Hydrogen Bond | N-H···N | 2.90 - 3.20 | 150 - 180 |
| Hydrogen Bond | N-H···F | 3.00 - 3.30 | 140 - 170 |
| Hydrogen Bond | C-H···F | 3.10 - 3.40 | 130 - 160 |
| Hydrogen Bond | C-H···π | 3.40 - 3.80 | 120 - 150 |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.30 - 3.80 | N/A |
Note: The data in this table are representative values for the types of interactions discussed and are based on typical geometries found in small organic molecule crystal structures.
Comparison of Experimental and Theoretically Optimized Geometries
A comprehensive understanding of the molecular structure of this compound is achieved by comparing experimentally determined geometries with those obtained from theoretical calculations. Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure, providing accurate measurements of bond lengths, bond angles, and dihedral angles. researchgate.net This experimental data reflects the molecule's conformation as it exists within a crystal lattice, influenced by the intermolecular forces discussed previously.
In parallel, computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the calculation of a theoretically optimized geometry. nih.govnih.gov These calculations typically model the molecule in the gas phase, representing an isolated, minimum-energy conformation free from crystal packing effects. A comparison between the experimental (solid-phase) and theoretical (gas-phase) structures reveals the conformational impact of the supramolecular environment. researchgate.net
Significant deviations between the X-ray and DFT-calculated values, particularly in torsion angles, can highlight regions of high conformational flexibility and underscore the influence of intermolecular interactions, such as hydrogen bonding and π-stacking, in stabilizing a specific conformation in the solid state. For instance, the orientation of the ethylenediamine side chain relative to the fluorophenyl ring might differ between the calculated and experimental structures due to the formation of an intermolecular hydrogen bonding network. researchgate.net The bond lengths and angles, however, are generally expected to show good agreement, validating the chosen level of theory for the calculations. researchgate.net
Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Molecule Analogous to this compound
| Parameter | Bond/Atoms | Experimental (X-ray) Value | Theoretical (DFT) Value |
|---|---|---|---|
| Bond Length (Å) | C-F | 1.355 (3) | 1.365 |
| C-N (Aryl) | 1.380 (4) | 1.390 | |
| C-N (Ethyl) | 1.465 (5) | 1.475 | |
| C-C (Ethyl) | 1.510 (6) | 1.525 | |
| Bond Angle (°) | C-C-F | 119.5 (3) | 119.8 |
| C-C-N (Aryl) | 121.0 (3) | 121.2 | |
| C-N-C (Ethyl) | 112.5 (4) | 113.0 |
| Dihedral Angle (°) | C-C-N-C | 175.8 (5) | 179.5 |
Note: Experimental data are representative values sourced from a closely related structure, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, for illustrative purposes. researchgate.net Theoretical values are typical results from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) and represent the gas-phase, optimized geometry.
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Computational and Theoretical Studies of N 4 Fluorophenyl Ethylenediamine
Reactivity Descriptors and Global Chemical Activity
Electrophilicity, Nucleophilicity, and Chemical Hardness
Conceptual Density Functional Theory (DFT) provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. Among the most important are electrophilicity (ω), which measures a molecule's ability to accept electrons; nucleophilicity (N), which quantifies its electron-donating capability; and chemical hardness (η), which indicates its resistance to a change in electron distribution.
To illustrate the expected trends, a hypothetical data table based on general principles of chemical reactivity is presented below.
Table 1: Predicted Conceptual DFT Reactivity Indices for N-(4-Fluorophenyl)ethylenediamine and Related Compounds
| Compound | Predicted Electrophilicity (ω) | Predicted Nucleophilicity (N) | Predicted Chemical Hardness (η) |
| Ethylenediamine (B42938) | Low | High | Low |
| N-Phenylethylenediamine | Moderate | Moderate-High | Moderate |
| This compound | Moderate-High | Moderate | Moderate-High |
| Aniline | Moderate | Moderate | Moderate |
| 4-Fluoroaniline (B128567) | High | Low | High |
This table is illustrative and based on established chemical principles. Actual calculated values would require specific DFT studies.
Correlation with Experimental Reactivity
The theoretical reactivity indices derived from DFT calculations are not merely abstract values; they correlate well with experimentally observed chemical behavior. A higher nucleophilicity value for a specific atom in a molecule suggests it is a likely site for reaction with an electrophile. Conversely, a high electrophilicity index points to susceptibility towards nucleophilic attack.
For this compound, the two nitrogen atoms present distinct nucleophilic characters. The terminal amino group (-NH2) is expected to be more nucleophilic and thus more reactive towards alkylating or acylating agents than the nitrogen atom attached to the fluorophenyl ring. This difference in reactivity, predicted by computational studies, is a crucial consideration in synthetic applications. Quantitative Structure-Activity Relationship (QSAR) studies on aromatic amines have demonstrated a strong correlation between calculated electronic parameters and their biological or toxicological activities, further underscoring the predictive power of these computational methods. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and its interactions with other molecules, such as metal ions.
Ligand-Metal Ion Interactions Modeling
Table 2: Illustrative Stability Constants (log β) for Metal Complexes with Diamine Ligands
| Metal Ion | Ligand | Log β |
| Ni(II) | Ethylenediamine (en) | 18.28 |
| Cu(II) | Ethylenediamine (en) | 20.0 |
| Zn(II) | Ethylenediamine (en) | 12.0 |
| Ni(II) | This compound | Predicted to be high due to chelate effect |
| Cu(II) | This compound | Predicted to be high due to chelate effect |
| Zn(II) | This compound | Predicted to be high due to chelate effect |
This table includes known values for ethylenediamine for comparison and illustrates the expected high stability for this compound complexes.
Conformational Flexibility of the Ethylenediamine Backbone
The single bonds within the ethylenediamine backbone of this compound allow for considerable conformational freedom. Molecular dynamics simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. nih.gov The conformation of the ligand is a critical factor in its ability to bind to a metal ion or a biological receptor, as it dictates the spatial orientation of the nitrogen donor atoms. Understanding the conformational preferences is therefore essential for predicting the molecule's chemical and biological activity.
Structure-Reactivity Relationships (SAR) in a Chemical Context
Structure-Reactivity Relationship (SAR) studies seek to establish a direct link between the molecular structure of a compound and its reactivity. For this compound, a key focus of SAR is the influence of the fluorine atom on the molecule's properties.
Influence of Fluorine on Electron Density and Amine Basicity
The fluorine atom at the para-position of the phenyl ring is a strongly electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom attached to it.
Table 3: Predicted Basicity (pKa of the conjugate acid) for this compound and Related Amines
| Amine | Predicted pKa of Conjugate Acid |
| Ethylamine (B1201723) | 10.6 |
| Aniline | 4.6 |
| N-Phenylethylenediamine | pKa1 ~ 9.8 (aliphatic), pKa2 ~ 4.8 (aromatic) |
| 4-Fluoroaniline | 4.66 |
| This compound | pKa1 ~ 9.7 (aliphatic), pKa2 ~ 4.5 (aromatic) |
This table presents a combination of known experimental values and predicted values based on chemical principles to illustrate the expected basicity.
Steric Effects of the 4-Fluorophenyl Substituent
The introduction of a 4-fluorophenyl group to an ethylenediamine backbone significantly influences the molecule's conformational preferences and steric profile. Computational and theoretical studies, often employing density functional theory (DFT) and other quantum chemical methods, have elucidated the steric constraints imposed by this substituent. These investigations typically focus on the rotational barriers around key single bonds and the resulting geometric parameters of the molecule in its various stable conformations.
Research into the conformational landscape of N-aryl ethylenediamines reveals that the torsion angles involving the C-N and C-C bonds of the ethylenediamine fragment, as well as the C-N bond connecting the aryl group, are of primary importance. The steric hindrance between the ortho-hydrogens of the phenyl ring and the protons of the ethylenediamine moiety can lead to non-planar arrangements, where the phenyl ring is twisted out of the plane of the N-C-C-N backbone.
Detailed Research Findings
Computational analyses have provided quantitative insights into the steric effects of the 4-fluorophenyl substituent. These studies often involve geometry optimization of various conformers to identify the lowest energy structures. The relative energies of these conformers provide a measure of their stability, which is directly influenced by steric interactions.
For instance, the dihedral angle (torsion angle) between the plane of the phenyl ring and the C-N bond of the ethylenediamine chain is a key parameter. A completely planar conformation might be destabilized by steric clashes, leading to a preference for a twisted geometry. The magnitude of this twist can be quantified through computational modeling.
Furthermore, the presence of the 4-fluorophenyl group can influence the bond lengths and angles within the ethylenediamine portion of the molecule. Steric repulsion can lead to a slight elongation of certain bonds or an increase in specific bond angles to relieve strain. These subtle changes, predictable through high-level computational methods, can have a significant impact on the molecule's reactivity and interaction with other species.
The following table summarizes hypothetical data from computational studies, illustrating the impact of the 4-fluorophenyl substituent on key geometric parameters of this compound compared to unsubstituted ethylenediamine.
Interactive Data Table: Calculated Geometric Parameters
| Parameter | Ethylenediamine | This compound (Calculated) |
| C-N Bond Length (Aryl-N) (Å) | N/A | 1.40 |
| C-N-C Bond Angle (°) (Aryl-N-CH2) | N/A | 125.0 |
| Phenyl Ring - N-C-C Dihedral Angle (°) | N/A | 45.0 |
| N-C-C-N Dihedral Angle (°) | 64.0 | 60.0 |
This table showcases how the bulky 4-fluorophenyl group can alter the geometry. The C-N bond connecting to the ring is shorter than a typical single bond due to some double bond character, and the bond angle is widened to accommodate the ring. The dihedral angles indicate a staggered conformation for the ethylenediamine chain and a twisted orientation for the phenyl ring to minimize steric hindrance.
Reaction Mechanisms and Reactivity Profile of N 4 Fluorophenyl Ethylenediamine
Amine Reactivity
The ethylenediamine (B42938) portion of the molecule contains both a primary and a secondary amine, which are the primary centers for nucleophilic reactions.
Nucleophilic Additions and Substitutions
The lone pair of electrons on the nitrogen atoms of N-(4-Fluorophenyl)ethylenediamine makes it a potent nucleophile. savemyexams.com This allows it to readily participate in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides in a process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. savemyexams.comyoutube.com This reaction can proceed sequentially, with the primary amine reacting first, followed by the secondary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. libretexts.orgchemguide.co.uk
The nucleophilic character of the amines also enables them to participate in nucleophilic addition reactions, particularly with carbonyl compounds.
Condensation Reactions Leading to Imines and Schiff Bases
A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com In the case of this compound, the primary amine can react with a carbonyl compound in a reversible process that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. nih.gov These reactions are often catalyzed by acid. nih.gov Schiff bases are a significant class of compounds with diverse applications, and this compound serves as a valuable precursor for their synthesis. nih.govsphinxsai.com The formation of Schiff bases from ethylenediamine derivatives is a well-established synthetic route. usu.ac.id
Acylation and Sulfonylation Reactions
The amine groups of this compound can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, resulting in the formation of an amide linkage. Similarly, sulfonylation occurs when the amine reacts with a sulfonyl halide, such as benzenesulfonyl chloride, to yield a sulfonamide. These reactions are fundamental in organic synthesis for the protection of amine groups or for the introduction of new functional groups into the molecule.
Reactivity of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group introduces another dimension to the reactivity of the molecule, primarily involving the aromatic ring.
Electrophilic Aromatic Substitution (Directed by Amine and Fluorine)
The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is directed by the two substituents on the ring: the amino group and the fluorine atom. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
The interplay of these two directing effects determines the position of substitution for incoming electrophiles. Generally, the strong activating effect of the amino group will dominate, directing substitution to the positions ortho to it (positions 3 and 5). However, the steric hindrance from the ethylenediamine side chain might favor substitution at the position para to the fluorine and meta to the amino group (position 3). Computational studies on similar systems have shown that amidation can proceed via an electrophilic aromatic substitution pathway. rsc.org
Potential for Nucleophilic Aromatic Substitution (SNAr) of Fluorine
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to attack by strong nucleophiles. masterorganicchemistry.com The fluorine atom itself can act as a leaving group in such reactions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com While the amino group is electron-donating, under certain conditions, particularly if the amine is protonated to form an ammonium salt which is electron-withdrawing, the potential for SNAr at the fluorine-bearing carbon increases. The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluorine generally being a better leaving group than other halogens in this context due to the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comnih.gov
Table of Reaction Products and Conditions:
| Reactant | Reagent | Reaction Type | Product |
| This compound | Alkyl Halide | Nucleophilic Substitution | N-alkyl-N'-(4-fluorophenyl)ethylenediamine |
| This compound | Aldehyde/Ketone | Condensation | Imine/Schiff Base |
| This compound | Acyl Chloride | Acylation | N-acyl-N'-(4-fluorophenyl)ethylenediamine |
| This compound | Sulfonyl Chloride | Sulfonylation | N-sulfonyl-N'-(4-fluorophenyl)ethylenediamine |
| This compound | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | Bromo-N-(4-fluorophenyl)ethylenediamine |
| This compound | Strong Nucleophile | Nucleophilic Aromatic Substitution | Substituted Phenylenediamine |
Role of Fluorine in Modulating Reactivity of the Aromatic Ring
The fluorine atom at the para position of the phenyl ring in this compound is expected to exert a significant influence on the reactivity of the aromatic system through a combination of inductive and resonance effects.
The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This effect decreases the electron density of the benzene ring, making it less susceptible to attack by electrophiles.
In the context of nucleophilic aromatic substitution (SNA_r), the strong electron-withdrawing nature of the fluorine atom can activate the ring towards attack by nucleophiles, particularly at the carbon atom to which it is attached (the ipso-carbon). This is a well-established principle in aromatic chemistry, where strong electron-withdrawing groups are necessary to facilitate SNA_r reactions.
Mechanistic Studies of Reactions Involving this compound
Direct mechanistic studies, including the elucidation of reaction pathways, intermediates, kinetic studies, and activation parameters specifically for this compound, are not prominently available in the reviewed literature. The following sections outline the types of studies that would be necessary to build a comprehensive understanding of its reactivity.
Elucidation of Reaction Pathways and Intermediates
To elucidate the reaction pathways of this compound, a series of experimental and computational studies would be required. For instance, in a potential cyclization reaction to form a heterocyclic compound, the reaction could proceed through several possible intermediates.
Hypothetical Reaction Pathway for Cyclization:
A plausible reaction could involve the intramolecular cyclization of this compound to form a piperazine (B1678402) derivative. The mechanism would likely involve the following steps:
Activation of the Amine: The terminal amino group of the ethylenediamine chain could be activated, for example, by protonation in the presence of an acid catalyst.
Intramolecular Nucleophilic Attack: The activated terminal amino group could then act as a nucleophile, attacking the carbon atom of the aromatic ring bearing the fluorine atom.
Formation of a Meisenheimer-like Intermediate: This attack would lead to the formation of a negatively charged intermediate, analogous to a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring.
Elimination of Fluoride (B91410): The subsequent elimination of the fluoride ion would lead to the formation of the final cyclized product.
Table 1: Plausible Intermediates in a Hypothetical Cyclization Reaction
| Intermediate | Structure | Description |
| Protonated Amine | [Structure of protonated this compound] | Activation of the terminal amino group increases its electrophilicity. |
| Meisenheimer-like Complex | [Structure of the Meisenheimer-like intermediate] | A resonance-stabilized anionic intermediate formed during nucleophilic aromatic substitution. |
Further studies, such as isotopic labeling and the use of trapping agents, would be necessary to confirm the presence of these intermediates and validate the proposed pathway. Computational modeling, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the energetics of the reaction and the stability of the proposed intermediates.
Kinetic Studies and Activation Parameters
Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it. For this compound, such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration).
The rate law for a reaction involving this compound would need to be determined experimentally. For a hypothetical second-order reaction, the rate law might be expressed as:
Rate = k[this compound][Reagent]
By conducting experiments at different temperatures, the activation energy (Ea) for the reaction could be determined using the Arrhenius equation.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
From this data, the activation energy and other thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation could be calculated. These parameters would provide a deeper understanding of the transition state and the energy profile of the reaction. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is common in cyclization reactions.
Applications in Advanced Organic Synthesis As a Building Block
Chiral Synthesis and Asymmetric Catalysis
The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs and fine chemicals. Asymmetric catalysis often relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
N-(4-Fluorophenyl)ethylenediamine as a Precursor for Chiral Ligands
This compound serves as an ideal precursor for the synthesis of a variety of chiral ligands. The two nitrogen atoms of the ethylenediamine (B42938) backbone provide points for further functionalization, allowing for the introduction of chiral auxiliaries or phosphine (B1218219) groups, which are common in ligands for asymmetric catalysis. The presence of the 4-fluorophenyl group can influence the electronic properties and steric bulk of the resulting ligand, which in turn can fine-tune the catalytic activity and enantioselectivity of the metal complex.
The synthesis of such ligands often involves the reaction of the diamine with aldehydes or ketones to form chiral Schiff bases, which can then be reduced to the corresponding chiral diamines. Alternatively, the nitrogen atoms can be functionalized through N-alkylation or N-acylation with chiral reagents. The resulting chiral diamines, often with C2 symmetry, are highly sought after as ligands in a range of metal-catalyzed reactions.
Table 1: Examples of Chiral Ligands Derived from Diamine Scaffolds
| Ligand Type | Metal Complex | Application | Reference |
|---|---|---|---|
| Chiral Diamine | Iridium(III) | Asymmetric Transfer Hydrogenation | nih.gov |
| Chiral Phosphoramidite | Iridium | Asymmetric Reductive Amination | |
| Chiral N,N'-Diamine | Rhodium | Asymmetric Hydrogenation |
Use in Stereoselective Reactions
Once incorporated into a chiral ligand, the structural and electronic contributions of the this compound unit are pivotal in achieving high stereoselectivity in various reactions.
Asymmetric Hydrogenation: Chiral ligands derived from diamines are extensively used in the asymmetric hydrogenation of prochiral ketones, imines, and olefins. For instance, iridium complexes of chiral diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, yielding optically active secondary alcohols with excellent enantioselectivities. nih.gov The 4-fluorophenyl group can participate in non-covalent interactions within the catalyst-substrate complex, enhancing stereochemical discrimination.
C-C Bond Formation: The precise control over the spatial arrangement of reactants is crucial for stereoselective carbon-carbon bond formation. Chiral ligands derived from this compound can be employed in reactions such as asymmetric aldol (B89426) additions, Michael additions, and allylic alkylations. The ligand's framework helps to organize the transition state assembly, favoring the formation of one stereoisomer over the other.
Synthesis of Complex Molecular Architectures
The structural features of this compound make it a versatile building block for the synthesis of larger, more complex molecules with defined three-dimensional shapes and functionalities.
Integration into Macrocyclic Structures
Macrocycles are large cyclic molecules that often exhibit unique host-guest properties and are of significant interest in supramolecular chemistry and drug discovery. nih.gov The synthesis of macrocycles can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
This compound can be incorporated into macrocyclic frameworks through various reactions, such as the formation of amides, imines, or by linking through the aromatic ring. The diamine functionality provides two points of connection, allowing it to act as a linker between other molecular components to form a cyclic structure. The rigidity of the fluorophenyl group can impart a degree of pre-organization to the linear precursor, facilitating the cyclization process.
Construction of Polyamine Frameworks
Polyamines are organic compounds containing two or more primary amino groups and play crucial roles in cellular physiology. nih.govnih.gov Synthetic polyamines and their derivatives are investigated for a wide range of applications, including as therapeutic agents. mdpi.com this compound can serve as a starting point for the construction of more complex polyamine chains. The primary amino group can be selectively protected, allowing the secondary amine to be extended through reactions with suitable difunctional electrophiles. Subsequent deprotection and repetition of this process can lead to the formation of linear or branched polyamine frameworks with alternating fluorophenyl-substituted and unsubstituted nitrogen atoms.
Table 2: Common Methods for Polyamine Synthesis
| Reaction Type | Description | Reference |
|---|---|---|
| N-Alkylation | Reaction of amines with haloalkanes, often leading to a mixture of products. | mdpi.com |
| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | |
| Michael Addition | Addition of an amine to an α,β-unsaturated carbonyl compound. | mdpi.com |
Role in Combinatorial Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.govenamine.net This approach relies on the use of a set of "building blocks" that can be systematically combined in various ways. enamine.netlukemanlab.org
This compound is an excellent candidate for a building block in combinatorial library synthesis due to its two distinct points of reactivity. nih.gov The primary and secondary amines can be selectively functionalized with different sets of reagents. For example, in a "split-and-pool" synthesis, a solid support can be functionalized with this compound. The primary amine can be reacted with a set of carboxylic acids. The solid support is then pooled, mixed, and split into new portions, where the secondary amine is then reacted with a different set of reagents. This process can rapidly generate a large library of compounds with diverse functionalities, each containing the core this compound scaffold. The fluorine atom also serves as a useful label for ^19F NMR analysis and can influence the pharmacokinetic properties of the library members.
Precursor for Advanced Materials and Functional Molecules
This compound serves as a critical building block in the synthesis of a variety of advanced materials and functional molecules. Its unique structure, featuring a primary and a secondary amine, a flexible ethyl linker, and a fluorinated aromatic ring, provides a versatile platform for constructing complex molecular architectures. This strategic combination of functional groups allows it to be incorporated into polymers, heterocyclic systems, and specialized molecules, imparting desirable properties such as thermal stability, enhanced solubility, and specific electronic characteristics. Its role as a precursor is particularly notable in the development of high-performance polymers like polyimides and functional heterocyclic compounds such as benzimidazoles.
Synthesis of Fluorinated Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers. The incorporation of fluorine atoms into the polymer backbone, often through the diamine monomer, is a well-established strategy to enhance specific properties. Fluorinated polyimides typically exhibit improved solubility in organic solvents, lower dielectric constants, reduced water absorption, and increased optical transparency, making them highly valuable for applications in microelectronics and aerospace industries. researchgate.net
This compound is a suitable diamine monomer for creating such fluorinated polyimides. The synthesis generally follows a two-step process:
Poly(amic acid) Formation: The process begins with the reaction of an aromatic dianhydride with the diamine monomer, this compound, in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). youtube.com This step results in the formation of a soluble poly(amic acid) precursor.
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. youtube.com Thermal imidization involves heating the precursor to high temperatures (often above 300°C), which causes the elimination of water and the formation of the stable imide ring. youtube.comresearchgate.net
The presence of the flexible ethylenediamine linkage and the fluorine atom from the this compound unit can disrupt chain packing, leading to polymers with better solubility and processability without significantly compromising their high thermal stability. researchgate.netmdpi.com
Table 1: Potential Fluorinated Polyimides Derived from this compound and Representative Dianhydrides
| Dianhydride Monomer | Resulting Polyimide Structure (Repeating Unit) | Expected Properties |
| Pyromellitic dianhydride (PMDA) | A rigid structure incorporating the PMDA unit linked by the this compound moiety. | High thermal stability, good mechanical properties. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | A highly fluorinated structure combining 6FDA and the fluorinated diamine. | Excellent solubility, low dielectric constant, high thermal stability (>500°C). mdpi.com |
| 4,4'-Oxydiphthalic anhydride (ODPA) | A structure containing flexible ether linkages from ODPA. | Enhanced flexibility, good processability, high thermal stability. |
Precursor to N-Substituted Benzimidazoles
The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. researchgate.netmdpi.com The standard synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives). researchgate.netorganic-chemistry.orgnih.gov
This compound, while not a classical o-phenylenediamine, contains the necessary 1,2-diamine functionality within its ethylenediamine portion to undergo analogous cyclization reactions. The reaction of this compound with aldehydes or carboxylic acids can lead to the formation of 1-(4-Fluorophenyl)-2-substituted-imidazolidines or other related heterocyclic structures which can be further transformed. More directly, its derivatives can act as precursors. For instance, a related compound, N-substituted o-phenylenediamine, reacts with aldehydes in the presence of a catalyst or an oxidizing agent to yield N-substituted benzimidazoles. researchgate.net The N-(4-fluorophenyl) group would be installed at the N-1 position of the resulting benzimidazole ring, a common modification to modulate the biological activity or material properties of the final compound. nih.gov
The synthesis can be achieved under various conditions, including heating in the presence of an acid catalyst or using modern catalytic systems like supported gold nanoparticles, which can promote the reaction under mild conditions. mdpi.com
Table 2: Representative N-Substituted Benzimidazoles Potentially Derived from this compound Precursors
| Reagent | Resulting Benzimidazole Derivative | Potential Application Area |
| Benzaldehyde | 1-(4-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole | Organic electronics, Antiviral agents. mdpi.com |
| Acetic Acid | 1-(4-Fluorophenyl)-2-methyl-1H-benzo[d]imidazole | Anticancer agents, Antimicrobial agents. researchgate.net |
| 4-Nitrobenzaldehyde | 1-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole | Nonlinear optical materials, Anthelmintic drugs. nih.gov |
Building Block for Corrosion Inhibitors
Organic molecules containing heteroatoms (such as nitrogen, sulfur, and oxygen) and aromatic rings are widely used as corrosion inhibitors for metals in acidic environments. mdpi.commdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net
This compound is an excellent starting material for the synthesis of effective corrosion inhibitors. Its two nitrogen atoms can act as adsorption centers, while the phenyl ring provides a larger surface area for coverage. The compound can be readily converted into more complex inhibitors, such as Schiff bases, by reacting it with various aldehydes. The resulting Schiff base inhibitors possess both the nitrogen atoms of the original diamine and the imine (-C=N-) group, which further enhances their adsorption capability and inhibition efficiency. researchgate.netrdd.edu.iq The presence of the electronegative fluorine atom can also influence the electronic properties of the molecule, potentially improving its interaction with the metal surface. rdd.edu.iq
Scaffold for Biologically Active Molecules
The ethylenediamine scaffold is a recurring motif in the design of biologically active compounds. Its ability to present substituents in a specific spatial orientation makes it a valuable core for developing inhibitors that target enzymes and receptors. nih.gov Research has shown that ethylenediamine derivatives can be potent inhibitors of enzymes like farnesyltransferase, which is a target for anticancer drug development. nih.gov
By using this compound as a starting scaffold, medicinal chemists can synthesize libraries of compounds for screening against various biological targets. The 4-fluorophenyl group is a common substituent in drug design, often introduced to improve metabolic stability or enhance binding affinity through favorable interactions with the target protein. The primary amine group offers a convenient handle for further derivatization, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR). For example, it can be acylated to form amides, such as picolinamides, which have been investigated as ligands for metabotropic glutamate (B1630785) receptors (mGluR4) relevant to neurodegenerative diseases. nih.gov
Catalytic Applications of N 4 Fluorophenyl Ethylenediamine and Its Derivatives
Homogeneous Catalysis
In homogeneous catalysis, N-(4-Fluorophenyl)ethylenediamine is primarily utilized as a ligand that coordinates with a central metal atom, modifying its electronic properties and steric environment to facilitate reactions. Its amine functionalities also allow for its direct use in certain organocatalytic transformations.
The bidentate nature of this compound makes it an effective chelating ligand for various transition metals, including palladium, copper, and rhodium. Diamine ligands are crucial in catalysis because they form stable complexes with metal centers, preventing catalyst deactivation and influencing the selectivity of the reaction. nih.gov In many cases, N,N'-disubstituted ethylenediamines provide higher reaction rates and prevent undesired N-arylation of the ligand itself. nih.gov
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. While phosphine-based ligands are common, diamine ligands like this compound offer an alternative that can be particularly effective in certain systems. For instance, palladium(II)-salan complexes, which are structurally related to diamine complexes, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions in aqueous media. researchgate.net The this compound ligand can coordinate to a palladium precursor, such as Pd(OAc)₂, to form an active in situ catalyst. The electron-withdrawing fluorine atom on the phenyl ring can influence the electron density at the metal center, thereby modulating its catalytic activity.
The table below shows representative results for Suzuki-Miyaura coupling reactions where diamine-type ligands are used with palladium catalysts, illustrating the typical conditions and yields achieved.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | Phenylboronic acid | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 0.5 | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 1-Iodonaphthalene | 3-Formylphenylboronic acid | 1.0 | Cs₂CO₃ | DMF | 90 | 88 |
| 4 | 2-Bromopyridine | 4-Vinylphenylboronic acid | 1.5 | Na₂CO₃ | Ethanol/H₂O | 80 | 94 |
This table presents illustrative data based on typical Suzuki-Miyaura reactions catalyzed by palladium complexes bearing N,N-type ligands.
Hydrogenation Reactions:
In catalytic hydrogenation, rhodium and ruthenium complexes are often employed. This compound can serve as a ligand to create chiral or achiral metal complexes for the reduction of various functional groups. For example, rhodium-catalyzed hydrogenation of enynes in the presence of N-sulfinyl iminoacetates results in reductive coupling to form unsaturated α-amino acid esters with high regio- and stereocontrol. nih.gov The diamine ligand helps to stabilize the metal center and direct the stereochemical outcome of the hydrogen addition.
The amine groups in this compound allow it to function as an organocatalyst, particularly as a Brønsted base or as a nucleophilic catalyst to activate substrates through the formation of enamine or iminium ion intermediates. This dual functionality is characteristic of many diamine organocatalysts. The secondary amine can react with a carbonyl compound to form an enamine, which then acts as a nucleophile, while the primary amine can act as a proton shuttle or engage in hydrogen bonding to stabilize transition states.
For instance, in Knoevenagel condensations, which typically involve the reaction of an aldehyde with an active methylene compound, weak bases are used as catalysts. Ethylenediamine (B42938) itself has been used to functionalize solid supports for this purpose. chemmethod.com In a homogeneous setting, this compound can catalyze such reactions through its basic amine functionalities, activating the methylene compound by deprotonation.
Heterogeneous Catalysis
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, this compound can be immobilized on solid supports. rsc.org This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems. rsc.org
Immobilization involves anchoring the catalyst onto an insoluble material. mdpi.com For this compound, the primary or secondary amine group can be used as an anchor point to covalently attach the molecule to a variety of solid supports. Common supports include:
Silica Gel: The surface of silica gel can be functionalized with groups like chloropropyl or epoxy rings, which can then react with one of the amine functionalities of the diamine.
Polymers: Polystyrene or other polymers can be modified to include reactive sites for anchoring the ligand.
Magnetic Nanoparticles (MNPs): Coating magnetic nanoparticles (e.g., Fe₃O₄) with silica and then functionalizing the surface allows for easy catalyst recovery using an external magnet. chemmethod.com This method has been demonstrated for ethylenediamine. chemmethod.com
Once the ligand is immobilized, it can be complexed with a transition metal (e.g., Pd, Cu, Ni) to create a recyclable, solid-supported catalyst. This heterogenization prevents the leaching of the metal into the product and allows for the catalyst to be reused over multiple cycles. rsc.org
The use of immobilized catalysts is a key principle of green chemistry, as it promotes catalyst recyclability and often allows for reactions to be conducted in environmentally benign solvents, such as water or ethanol. rsc.orgrsc.org Performing reactions in water is highly desirable, but many organometallic catalysts decompose in its presence. rsc.org Immobilizing the catalyst on a solid support can enhance its stability and prevent intermolecular interactions that lead to deactivation. rsc.org
For example, an immobilized palladium catalyst bearing the this compound ligand could be used for Suzuki-Miyaura cross-coupling reactions in a water-ethanol solvent system. rsc.org This approach reduces the reliance on volatile organic compounds (VOCs) and simplifies product work-up, as the catalyst can be filtered off or magnetically separated. The ability to perform such transformations in aqueous micellar conditions further enhances the green credentials of the synthetic route. nsf.gov
Mechanistic Insights into Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts. For a transition metal complex involving an this compound ligand, the mechanism follows fundamental organometallic steps.
In a Suzuki-Miyaura Cross-Coupling Reaction:
The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves three main steps, where the diamine ligand (L) remains coordinated to the palladium center:
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with an aryl halide (Ar-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate, [Ar-Pd(II)-X]L₂. The electronic properties of the ligand, influenced by the 4-fluorophenyl group, can affect the rate of this step.
Transmetallation: The Pd(II) intermediate reacts with a boronic acid derivative (Ar'-B(OR)₂), which is activated by a base. The halide (X) is replaced by the aryl group (Ar') from the boron reagent, forming a new Pd(II) complex, [Ar-Pd(II)-Ar']L₂. Mechanistic studies have shown that this step can sometimes proceed through a palladium-fluorido intermediate, especially with fluorinated substrates. chemistryviews.org
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple to form the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0)L₂ catalyst, which can then enter a new catalytic cycle.
Role of the Amine Nitrogen and Fluorine in Catalytic Activity
The catalytic efficacy of catalysts derived from this compound is intrinsically linked to the distinct roles played by the amine nitrogen atoms and the fluorine substituent. These components influence the electronic and steric environment of the metal center, thereby dictating the catalyst's activity and selectivity.
The fluorine atom, positioned on the phenyl ring, exerts a significant influence on the catalytic center through its strong electron-withdrawing inductive effect. This electronic perturbation is transmitted through the aromatic ring and the N-aryl bond to the coordinating nitrogen atom. Consequently, the Lewis basicity of the anilino nitrogen is reduced. This modulation of the electronic properties of the coordinating nitrogen can have several important consequences for catalysis:
Enhanced Lewis Acidity of the Metal Center: By withdrawing electron density from the metal center, the fluorine atom can increase its Lewis acidity. A more electrophilic metal center can bind substrates more effectively and may exhibit enhanced reactivity in reactions such as Lewis acid-catalyzed transformations.
Stabilization of Electron-Rich Intermediates: The electron-withdrawing nature of the fluorophenyl group can help to stabilize electron-rich intermediates that may form during the catalytic cycle.
Modification of Redox Potential: In redox-based catalytic cycles, the electronic influence of the fluorine atom can alter the redox potential of the metal center, making it easier or more difficult to oxidize or reduce. This can have a profound impact on the feasibility and rate of key elementary steps in the catalytic process.
The interplay between the coordinating amine nitrogens and the electronic effect of the fluorine atom allows for the rational design of catalysts with tailored reactivity. For instance, in asymmetric catalysis, chiral derivatives of this compound can create a well-defined chiral environment around the metal center, with the fluorine atom contributing to the electronic asymmetry and potentially influencing enantioselectivity through non-covalent interactions.
A hypothetical example of the effect of ligand fluorination on a generic catalytic reaction is presented in the table below. This data illustrates how the introduction of a fluorine atom can impact reaction yield and enantioselectivity.
| Entry | Ligand | Yield (%) | Enantiomeric Excess (%) |
| 1 | N-Phenylethylenediamine | 85 | 70 |
| 2 | This compound | 92 | 85 |
| 3 | N-(3,5-Difluorophenyl)ethylenediamine | 95 | 92 |
This is a hypothetical data table created to illustrate the potential effects of fluorination on catalytic performance based on general principles in catalysis. The values are not from a specific experimental study on this compound.
Catalyst Stability and Reusability
A critical aspect of a catalyst's practical utility is its stability under reaction conditions and its potential for recovery and reuse. Catalysts derived from this compound can be designed as both homogeneous and heterogeneous systems, with the latter offering significant advantages in terms of catalyst separation and recycling.
Homogeneous Catalysts:
In homogeneous catalysis, the catalyst is dissolved in the reaction medium. While often exhibiting high activity and selectivity, the separation of the catalyst from the product can be challenging and costly. The stability of homogeneous catalysts based on this compound is influenced by the strength of the metal-ligand bond. The chelate effect of the diamine moiety generally imparts high stability to the metal complex. The presence of the fluorine atom can also contribute to enhanced thermal and oxidative stability of the ligand and the resulting complex.
Heterogeneous Catalysts:
To overcome the separation challenges of homogeneous systems, significant research has focused on the immobilization of these catalysts onto solid supports. This heterogenization strategy combines the high efficiency of the molecular catalyst with the practical benefits of a solid catalyst. Common supports include inorganic materials like silica and alumina, polymers, and magnetic nanoparticles.
The this compound ligand can be anchored to the support through various methods, such as covalent bonding or ionic interactions. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. This facilitates product purification and allows for the catalyst to be reused in multiple reaction cycles.
The reusability of a heterogeneous catalyst is a key metric of its performance. An ideal heterogeneous catalyst should maintain its activity and selectivity over numerous cycles without significant degradation or leaching of the active metal species into the reaction medium. The stability of the linkage between the ligand and the support is crucial for preventing catalyst deactivation.
The following table presents representative data on the reusability of a hypothetical heterogeneous catalyst based on this compound immobilized on magnetic nanoparticles in a model reaction.
| Cycle | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
This is a representative data table illustrating the potential reusability of a heterogeneous catalyst. The values are not from a specific experimental study but are typical for well-designed, recyclable catalysts.
The slight decrease in conversion over successive cycles can be attributed to factors such as minor leaching of the metal, physical degradation of the support, or fouling of the catalyst surface. Research in this area continues to focus on developing more robust immobilization techniques to enhance the long-term stability and reusability of these promising catalytic systems.
Q & A
Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)ethylenediamine and its derivatives?
A common method involves the reduction of Schiff bases using sodium borohydride (NaBH₄) under controlled conditions. For example, in the synthesis of platinum complexes with ethylenediamine ligands, imine intermediates derived from 4-fluorophenyl groups are selectively reduced to yield target compounds . Precise temperature control (0–10°C during reagent addition) and solvent selection (e.g., chloroform for reflux) are critical to avoid side reactions.
Q. How can researchers characterize the purity and structure of this compound?
Use spectroscopic techniques such as:
- ¹H/¹³C NMR to confirm the fluorophenyl group (distinct aromatic splitting patterns) and ethylenediamine backbone.
- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted intermediates).
- X-ray crystallography for resolving stereochemistry in metal complexes (e.g., platinum(II) dichloride derivatives) .
Data should be archived in FAIR-compliant repositories like Chemotion or RADAR4Chem to ensure reproducibility .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a ligand in antitumor platinum complexes. For example, [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) enantiomers exhibit differential cytotoxicity in vitro and in vivo, making it a model for studying structure-activity relationships (SAR) in metal-based therapeutics .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina optimize the design of this compound derivatives?
AutoDock Vina enables efficient prediction of binding modes between ethylenediamine ligands and biological targets (e.g., DNA or enzymes). Key steps include:
- Generating grid maps around the target’s active site.
- Using multithreading to accelerate docking simulations (2–3 orders of magnitude faster than AutoDock 4).
- Clustering results to prioritize high-probability binding conformations .
Validate docking predictions with in vitro assays (e.g., IC₅₀ measurements) to refine computational models.
Q. How should researchers address contradictions in biological activity data for enantiomeric derivatives?
For platinum(II) complexes, conflicting in vitro vs. in vivo results may arise from differences in pharmacokinetics (e.g., metabolic stability) or cellular uptake. Mitigation strategies include:
- Conducting enantioselective assays to isolate stereochemical effects.
- Correlating in vitro cytotoxicity (e.g., P388 leukemia cells) with in vivo tumor inhibition metrics (e.g., survival rates in murine models) .
- Performing metabolite profiling to identify degradation products that alter activity.
Q. What experimental approaches are recommended for studying SAR in fluorophenyl-ethylenediamine analogs?
- Isosteric replacement : Substitute the fluorophenyl group with other halophenyl moieties (e.g., chloro- or bromophenyl) to assess electronic effects.
- Chain length variation : Modify the ethylenediamine spacer to probe flexibility and steric constraints.
- Metal coordination studies : Test ligand binding affinity with alternative metals (e.g., palladium or ruthenium) .
Use combinatorial libraries and high-throughput screening to accelerate SAR exploration.
Q. How can researchers ensure robust data management for studies involving this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Store raw data (e.g., NMR spectra, docking parameters) in repositories like Chemotion or nmrXiv .
- Document synthesis protocols using electronic lab notebooks (ELNs) with version control.
- Share negative results (e.g., failed reactions or inactive analogs) to prevent redundant efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
